3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a hydroxycinnamic acid derivative . It has been found to interact with the GPR41 receptor , which plays a crucial role in various biological activities such as physical movement, thermogenesis, and energy metabolism .
Mode of Action
HMPA significantly suppresses cAMP levels induced by forskolin in a dose-dependent manner in cells expressing the mouse GPR41 receptor . This suggests that HMPA’s interaction with its target leads to a decrease in cAMP levels, which can have various downstream effects depending on the cell type and physiological context.
Biochemical Pathways
HMPA has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes . Therefore, HMPA affects multiple biochemical pathways, particularly those involved in metabolism.
Pharmacokinetics
After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream, reaching maximum concentration in 15 minutes . HMPA and its conjugates are also detected in target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs .
Result of Action
HMPA has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhances absolute and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that it may promote muscle development .
Action Environment
The action of HMPA can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in transforming dietary polyphenols into HMPA . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of HMPA.
Properties
IUPAC Name |
3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHJKPPALHKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477482 | |
Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-93-8 | |
Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72076-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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